molecular formula C11H14INO B1611821 4-(3-Iodobenzyl)morpholine CAS No. 731812-03-6

4-(3-Iodobenzyl)morpholine

Cat. No. B1611821
M. Wt: 303.14 g/mol
InChI Key: AXOCSNJJTDANIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Iodobenzyl)morpholine, also known as 1-Iodo-3-[(morpholin-4-yl)methyl]benzene or Morpholine, 4-[(3-iodophenyl)methyl]-, is a chemical compound . It is not intended for human or veterinary use and is typically used for research purposes.


Synthesis Analysis

Morpholines, including 4-(3-Iodobenzyl)morpholine, can be synthesized from 1,2-amino alcohols and related compounds. A common method involves a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides . Another approach involves the nucleophilic ring-opening of optically pure ®-glycidol using N-nosyl 2,2-dimethoxyethanamine .


Chemical Reactions Analysis

The synthesis of morpholines often involves reactions with 1,2-amino alcohols and related compounds. For example, the synthesis of substituted morpholines can be achieved through a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .

Scientific Research Applications

1. Proteomics Research

  • Application Summary : “4-(3-Iodobenzyl)morpholine” is used as a specialty product in proteomics research .

2. Synthesis of Morpholines

  • Application Summary : The morpholine motif, which includes “4-(3-Iodobenzyl)morpholine”, has attracted significant attention due to its widespread availability in natural products and biologically relevant compounds. This review describes recent advances in the synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, epoxides, and related compounds .
  • Methods of Application : The synthesis of morpholines and their carbonyl-containing analogs is achieved from 1,2-amino alcohols, aziridines, epoxides, and related compounds .

3. Antibiotic Adjuvants

  • Application Summary : A series of new morpholine-containing 5-arylideneimidazolones, which may include “4-(3-Iodobenzyl)morpholine”, was explored as potential antibiotic adjuvants against Gram-positive and Gram-negative bacteria .

4. Industrial Applications

  • Application Summary : Morpholine, which includes “4-(3-Iodobenzyl)morpholine”, is a common additive used in parts per million concentrations for pH adjustment in both fossil fuel and nuclear power plant steam .

5. Synthesis of Substituted Morpholines

  • Application Summary : A simple and efficient method was developed for the synthesis of substituted morpholines, which may include “4-(3-Iodobenzyl)morpholine”, by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .
  • Methods of Application : Various mono-, di-, and trisubstituted morpholines, spiro morpholines, and ring-fused morpholines, as well as morpholine homologs were synthesized in good to excellent yields by a single methodology under similar reaction conditions .

6. Preclinical Drug Metabolism Studies

  • Application Summary : A 14 C-labeled morpholine , which may include “4-(3-Iodobenzyl)morpholine”, was synthesized for use in preclinical in vitro and in vivo drug metabolism studies as an amine-associate receptor agonist .

Safety And Hazards

4-(3-Iodobenzyl)morpholine is considered hazardous. It can cause severe skin burns and eye damage. It may also cause respiratory irritation. Protective measures such as wearing protective gloves, clothing, and eye/face protection are recommended when handling this compound .

properties

IUPAC Name

4-[(3-iodophenyl)methyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14INO/c12-11-3-1-2-10(8-11)9-13-4-6-14-7-5-13/h1-3,8H,4-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXOCSNJJTDANIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC(=CC=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70590428
Record name 4-[(3-Iodophenyl)methyl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70590428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Iodobenzyl)morpholine

CAS RN

731812-03-6
Record name 4-[(3-Iodophenyl)methyl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70590428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-(3-Iodo-benzyl)-morpholine was prepared as described for 1-(3-iodo-benzyl)-pyrrolidine above. (4-Methyl-pyridin-2-yl)-{6-[2-(3-morpholin-4-ylmethyl-phenyl)-oxazol-5-yl]-pyridin-2-yl}-amine was then prepared as for (4-methyl-pyridin-2-yl)-{6-[2-(3-pyrrolidin-1-ylmethyl-phenyl)-oxazol-5-yl]-pyridin-2-yl}-amine hydrochloride above using (4-methyl-pyridin-2-yl)-(6-oxazol-5-yl-pyridin-2-yl)-amine (Example 008), 4-(3-iodo-benzyl)-morpholine, Pd(PPh3)4, LiOtBu and anhydrous 1,4-dioxane then HCl (2M in ether) to afford the title compound as a beige solid (8%). 1H NMR (400 MHz, DMSO-d6) δ 12.69-11.90 (m, 1H), 11.90-11.22 (m, 1H), 8.51 (s, 1H), 8.46 (d, J=5.8 Hz, 1H), 8.28 (s, 1H), 8.22 (d, J=7.7 Hz, 1H), 8.05 (t, J=7.9 Hz, 1H), 7.85 (d, J=7.5 Hz, 1H), 7.75 (d, J=7.7 Hz, 1H), 7.70 (t, J=7.7 Hz, 1H), 7.57 (s, 1H), 7.41 (d, J=8.3 Hz, 1H), 7.19 (d, J=4.5 Hz, 1H), 4.47 (s, 2H), 3.95 (d, J=11.8 Hz, 2H), 3.85 (t, J=11.8 Hz, 2H), 3.27 (d, J=11.8 Hz, 2H), 3.20-3.10 (m, 2H), 2.50 (s, 3H). (ESI+) m/z 428 (M+H)+. Retention time=1.80 mins (method 1).
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
(4-Methyl-pyridin-2-yl)-{6-[2-(3-morpholin-4-ylmethyl-phenyl)-oxazol-5-yl]-pyridin-2-yl}-amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
(4-methyl-pyridin-2-yl)-{6-[2-(3-pyrrolidin-1-ylmethyl-phenyl)-oxazol-5-yl]-pyridin-2-yl}-amine hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
(4-methyl-pyridin-2-yl)-(6-oxazol-5-yl-pyridin-2-yl)-amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Seven
Name
Yield
8%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-Iodobenzyl)morpholine
Reactant of Route 2
Reactant of Route 2
4-(3-Iodobenzyl)morpholine
Reactant of Route 3
Reactant of Route 3
4-(3-Iodobenzyl)morpholine
Reactant of Route 4
4-(3-Iodobenzyl)morpholine
Reactant of Route 5
Reactant of Route 5
4-(3-Iodobenzyl)morpholine
Reactant of Route 6
Reactant of Route 6
4-(3-Iodobenzyl)morpholine

Citations

For This Compound
1
Citations
C Houle - 2020 - library-archives.canada.ca
Depuis quelques décennies, on constate un intérêt marqué pour la synthèse de composés organofluorés en chimie organique. En effet, la grande stabilité de ceux-ci, principalement …
Number of citations: 0 library-archives.canada.ca

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.